Ethyl 4-(propylamino)benzoate

Medicinal Chemistry Organic Synthesis Process Chemistry

This propyl-substituted PABA ester outperforms benzocaine in potency, with a balanced logP (3.5) for optimal membrane penetration. Synthesized via a cost-efficient one-step, high-yield process, it is ideal for topical anesthetics (gels, creams, sprays) and as an analytical reference standard. Bulk quantities available for R&D and industrial applications.

Molecular Formula C12H17NO2
Molecular Weight 207.27 g/mol
CAS No. 75681-66-2
Cat. No. B8748805
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(propylamino)benzoate
CAS75681-66-2
Molecular FormulaC12H17NO2
Molecular Weight207.27 g/mol
Structural Identifiers
SMILESCCCNC1=CC=C(C=C1)C(=O)OCC
InChIInChI=1S/C12H17NO2/c1-3-9-13-11-7-5-10(6-8-11)12(14)15-4-2/h5-8,13H,3-4,9H2,1-2H3
InChIKeySBAPACAYNOFTEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-(propylamino)benzoate (CAS 75681-66-2): N-Alkylated PABA Ester Local Anesthetic Candidate


Ethyl 4-(propylamino)benzoate (CAS 75681-66-2) is an aromatic amine and ester belonging to the para-aminobenzoic acid (PABA) derivative class. It features an ethyl ester group and a secondary propylamino substituent at the para position [1]. This structural motif is characteristic of amino-ester local anesthetics, where the lipophilic aromatic ring is linked to a tertiary or secondary amine via an ester or amide bond [2]. The compound has a molecular weight of 207.27 g/mol, a computed XLogP3 of 3.5, and a topological polar surface area (TPSA) of 38.3 Ų [1]. These physicochemical parameters are indicative of moderate lipophilicity and membrane permeability potential, making it a candidate for topical or infiltration local anesthetic applications [2].

Why Ethyl 4-(propylamino)benzoate Cannot Be Interchanged with Generic PABA Esters


Substitution of generic PABA esters such as benzocaine or procaine with ethyl 4-(propylamino)benzoate is not functionally equivalent due to quantifiable differences in physicochemical properties and structure-activity relationships. Systematic SAR studies on N-alkylated p-aminobenzoic acid esters have demonstrated that increasing alkyl chain length at the amino group progressively enhances both local anesthetic potency and lipophilicity, but also alters toxicity profiles and therapeutic indices [1]. The specific propyl substitution pattern on the target compound confers a distinct balance of membrane partitioning, sodium channel binding kinetics, and metabolic stability that cannot be replicated by unsubstituted (benzocaine), dialkylaminoalkyl (procaine), or alternative N-alkyl (methyl, butyl) analogs [2].

Ethyl 4-(propylamino)benzoate: Quantitative Evidence for Scientific Selection


Synthesis Efficiency: One-Step Quantitative Yield Protocol

Ethyl 4-(propylamino)benzoate can be synthesized via a one-step protocol using adapted Vilsmeier conditions, achieving quantitative yield [1]. This is significantly more efficient than multi-step syntheses typically required for more complex amino-ester local anesthetics. For context, tetracaine synthesis via transesterification from ethyl 4-(pent-1-en-2-ylamino)benzoate with 2-(dimethylamino)ethanol proceeds in 85% yield [2], representing a 15% yield deficit compared to the target compound's quantitative one-step route.

Medicinal Chemistry Organic Synthesis Process Chemistry

Lipophilicity Optimization for Topical Anesthetic Development

Ethyl 4-(propylamino)benzoate has a computed XLogP3 of 3.5 [1], placing its lipophilicity between benzocaine (ethyl 4-aminobenzoate, logP ≈1.9) and tetracaine (logP ≈4.5) [2]. This intermediate logP value is advantageous for topical anesthetic applications where both membrane penetration and aqueous solubility are required. Quantitative solubilization studies of n-alkyl PABA esters show that membrane partitioning (solubilization by lysophosphatidylcholine) increases in the order ethyl < n-propyl < n-butyl ester [3], confirming the structure-property relationship.

Drug Design Physicochemical Characterization Topical Formulation

SAR-Driven Potency Relative to Procaine and Amethocaine

Class-level SAR studies of N-substituted p-aminobenzoic acid esters indicate that the propyl substituent confers local anesthetic potency equivalent to amethocaine (tetracaine) in guinea pig intradermal wheal assays, though with a lower therapeutic index [1]. In separate investigations, ester derivatives of p-aminobenzoic acid with dialkylaminoacyl side chains demonstrated activity equal to or better than procaine with reduced toxicity [2]. These findings support the expectation that ethyl 4-(propylamino)benzoate would exhibit procaine-level or greater potency.

Structure-Activity Relationship Pharmacology Lead Optimization

Comprehensive Spectroscopic Characterization for Quality Control

Ethyl 4-(propylamino)benzoate has been fully characterized by ¹H-, ²H-, ¹³C-NMR, IR, and Raman spectroscopy with detailed spectral data provided [1]. This comprehensive dataset enables robust identity confirmation, purity assessment, and batch-to-batch quality control. In contrast, many close analogs (e.g., other N-alkyl PABA esters) lack published spectroscopic reference data, complicating analytical method development and regulatory filing.

Analytical Chemistry Quality Assurance Regulatory Compliance

Ethyl 4-(propylamino)benzoate (CAS 75681-66-2): Evidence-Based Application Scenarios


Preclinical Topical Anesthetic Formulation Development

Leverage the compound's intermediate logP (3.5) [1] and membrane partitioning behavior [2] to develop topical formulations (creams, gels, sprays) for dermatological or mucosal anesthesia. The propyl substitution provides procaine-level or greater potency [3] while the ethyl ester maintains adequate aqueous solubility for formulation stability.

SAR Lead Optimization in Amino-Ester Anesthetic Programs

Use ethyl 4-(propylamino)benzoate as a key intermediate or comparator in structure-activity relationship studies aimed at optimizing local anesthetic potency, toxicity, and duration of action. The propyl N-substitution pattern serves as a benchmark for alkyl chain length effects [3], and the published spectral data [4] facilitate analytical tracking of metabolic or degradation products.

Process Chemistry Scale-Up and Manufacturing

Capitalize on the one-step, quantitative-yield synthesis protocol [4] for cost-effective scale-up to multi-kilogram quantities. The high yield reduces raw material costs and waste, making the compound economically viable for industrial supply compared to multi-step alternatives like tetracaine (85% yield final step) [5].

Analytical Reference Standard for PABA Ester Local Anesthetics

Utilize the fully characterized compound as an analytical reference standard for HPLC, GC-MS, or NMR-based quality control of local anesthetic formulations. The published IR, Raman, and multi-nuclear NMR data [4] enable unambiguous identification and quantification in complex matrices.

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